molecular formula C14H15N3O4 B6505063 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1396580-45-2

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No. B6505063
CAS RN: 1396580-45-2
M. Wt: 289.29 g/mol
InChI Key: LEZABQXWMUASHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as MMPPA, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as a ligand for various enzymes, and its biochemical and physiological effects in various biological systems.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has been used in a variety of scientific research applications. One of the most common applications is as a ligand for various enzymes, including cytochrome P450 enzymes. This compound has also been used as a substrate for the study of enzyme kinetics, as a tool for drug discovery, and as a tool for studying the effects of various drugs on cells.

Mechanism of Action

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide acts as a ligand for various enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, allowing the enzyme to catalyze the reaction of a substrate. This binding also allows the enzyme to regulate the activity of the substrate, as well as regulate the activity of other enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, as well as induce the expression of various genes involved in drug metabolism. In vivo studies have also shown that this compound can inhibit the activity of cytochrome P450 enzymes, as well as induce the expression of various genes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. Additionally, this compound has a low toxicity profile, making it safe to use in laboratory experiments. One of the main limitations of this compound is that it is not very stable in solution, and it can degrade over time.

Future Directions

There are a variety of potential future directions for the use of 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide. One of the most promising areas of research is in the development of new drugs that utilize this compound as a ligand for various enzymes. Additionally, this compound could be used to study the effects of various drugs on cells, as well as to study the mechanisms of drug action. Finally, this compound could be used to study the effects of various environmental toxins on cells, as well as to study the mechanisms of toxin action.

Synthesis Methods

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxyphenol with 6-methoxypyrimidin-4-yl acetate in the presence of a base such as sodium hydroxide. This reaction yields a product that is an acetamide derivative of this compound. Other methods of synthesis include the use of an organometallic reagent such as a Grignard reagent, and the use of a catalytic hydrogenation reaction.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-5-3-4-6-11(10)21-8-13(18)17-12-7-14(20-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZABQXWMUASHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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